

Quantum Mechanical Insights into Hydroxylamine Phosphate: A Technical Guide

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Compound of Interest		
Compound Name:	Hydroxylamine phosphate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **hydroxylamine phosphate**, focusing on the contributions of quantum mechanical studies to understanding its structure, reactivity, and potential applications. The information presented is curated for professionals in research and drug development who require a detailed understanding of this compound's theoretical underpinnings.

Introduction to Hydroxylamine Phosphate

Hydroxylamine phosphate is a salt formed from hydroxylamine and phosphoric acid. It is a compound of significant interest due to the nucleophilic character of hydroxylamine, which makes it a key reactant in various chemical and biological processes, particularly those involving phosphate esters. Quantum mechanical (QM) calculations have become indispensable for elucidating the complex reaction mechanisms, tautomeric equilibria, and spectroscopic properties of this system. By solving the Schrödinger equation for the molecular system, QM methods provide a detailed picture of reaction pathways, transition states, and the energetic factors that govern reactivity.[1]

Molecular Structure and Tautomerism

A critical aspect of hydroxylamine's reactivity is its ability to exist in different tautomeric forms. Computational models have been extensively used to investigate the equilibrium between the neutral hydroxylamine (NH $_2$ OH) and its zwitterionic tautomer, ammonia oxide (H $_3$ N $^+$ -O $^-$).[1]



Theoretical calculations consistently show that the zwitterionic form, ammonia oxide, is the key species when hydroxylamine acts as an oxygen nucleophile towards phosphate esters.[1][2][3] [4][5]

While the neutral form is more stable, the zwitterionic tautomer plays a crucial role in its reaction mechanisms.[3] The bipolar nature of the zwitterion is thought to be advantageous for the formation of intermediates in addition reactions.[3][6]

Table 1: Calculated Stability of Hydroxylamine Tautomers in Aqueous Solution

Tautomer	Relative Stability (kcal/mol)	Computational Method	Reference
Neutral (NH2OH)	0	Not Specified	[3]
Zwitterionic (H₃N+-O-)	+3.5	Not Specified	[3]

Quantum Mechanical View of Reactivity

Quantum mechanical studies have been instrumental in understanding the nucleophilic behavior of hydroxylamine towards phosphate esters. These reactions are fundamental in biochemistry and are relevant to the mechanisms of DNA repair enzymes and the design of more efficient dephosphorylating agents.[3][7]

3.1. Nucleophilic Attack: Oxygen vs. Nitrogen

Hydroxylamine is an ambident nucleophile, meaning it can react through either its oxygen or nitrogen atom.[7] Theoretical calculations, however, have confirmed that the reaction pathway with the lower energy barrier involves the zwitterionic form of hydroxylamine acting as an oxygen nucleophile.[1] This is particularly true for reactions with phosphate esters, where O-phosphorylation is kinetically preferred.[1] Blocking the oxygen-attack pathway (e.g., through O-methylation) results in a much slower reaction that proceeds via N-attack.[1]

3.2. Reaction Mechanisms with Phosphate Esters

The reaction of hydroxylamine with phosphate esters can proceed through different mechanisms depending on the substrate.

Foundational & Exploratory

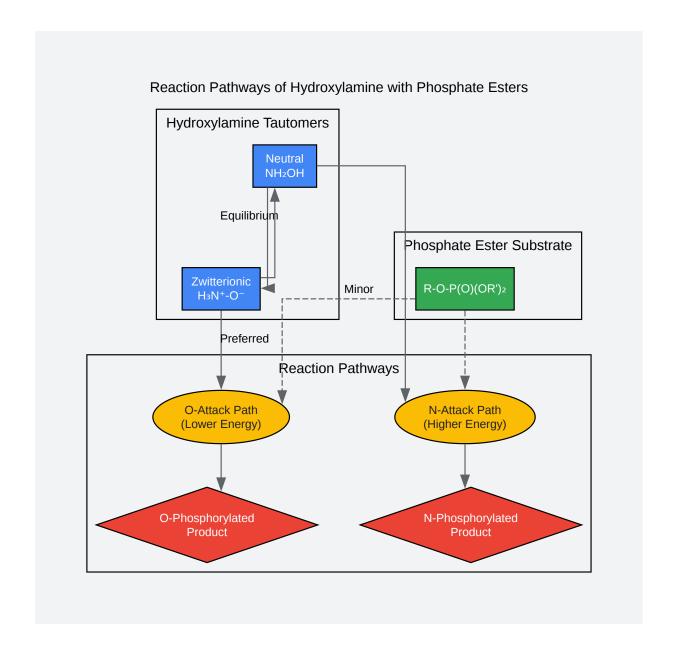




- Concerted S_n2(P) Reactions: With phosphate diesters, hydroxylamine reacts preferentially
 with the zwitterionic form of the substrate in a concerted S_n2(P) reaction to form Ophosphorylated products.[2][4][5]
- Two-Step Processes: In reactions with phosphate triesters, a two-step process involving a phosphorane addition-intermediate is more likely.[2][4][5] General base catalysis, as shown by calculations, is involved in the breakdown of this intermediate.[2][4][5]

The following diagram illustrates the competing pathways of hydroxylamine's reaction with a generic phosphate ester.





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Caption: Reaction pathways of hydroxylamine tautomers with phosphate esters.

3.3. Activation Energy Barriers

Theoretical predictions of activation barriers for these reactions show excellent agreement with experimental data, lending strong support to the proposed mechanisms.[1]



Table 2: Comparison of Theoretical and Experimental Activation Free Energy Barriers for Reaction with Phenyl Acetate (A Model for Phosphate Esters)

Reaction Pathway	Theoretical Barrier (kcal/mol)	Experimental Barrier (kcal/mol)	Reference
O-Attack	20.8	20.4	[1][3]
N-Attack	23.8	22.3	[1][3]

These computational studies, often employing methods like MP4 and various density functionals, have been crucial in confirming that the zwitterionic form of hydroxylamine is the primary nucleophile in these reactions.[1]

Vibrational Analysis

Quantum mechanical calculations are also used to predict the vibrational spectra of molecules, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm structural assignments. For phosphate-containing molecules, Density Functional Theory (DFT) calculations have been used to establish correlations between the structure of the phosphate group and its vibrational spectrum.[8][9]

The wavenumbers of the stretching vibrations of the terminal P-O bonds correlate well with the bond lengths of the phosphate group.[8][9]

Table 3: Typical Vibrational Frequencies for Phosphate Groups



Vibrational Mode	Description	Typical Wavenumber Range (cm ⁻¹)	Reference
ν1	Symmetric P-O Stretch	930 - 995	[10]
ν3	Asymmetric P-O Stretch	1007 - 1083	[10]
ν2	Symmetric P-O Bend	415 - 470	[10]
ν4	Asymmetric P-O Bend	531 - 598	[10]

These correlations are powerful tools for interpreting experimental spectra and understanding how the local environment within a protein or a crystal lattice affects the structure of the phosphate group.[8]

Experimental and Computational Protocols

A variety of quantum mechanical methods are employed to study **hydroxylamine phosphate** and related systems. The choice of method depends on the desired accuracy and the computational cost.

5.1. Common Computational Methods

- Density Functional Theory (DFT): A popular method that balances accuracy and computational cost. The B3LYP functional is commonly used for these types of systems.[8]
- Møller–Plesset Perturbation Theory (MP2, MP4): These are post-Hartree-Fock methods that provide a higher level of accuracy by including electron correlation.[1][7]
- ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics): A hybrid
 method that allows for a high level of theory to be used on the reactive center of a large
 molecule, while the rest of the system is treated with a lower-level, less computationally
 expensive method.[11]



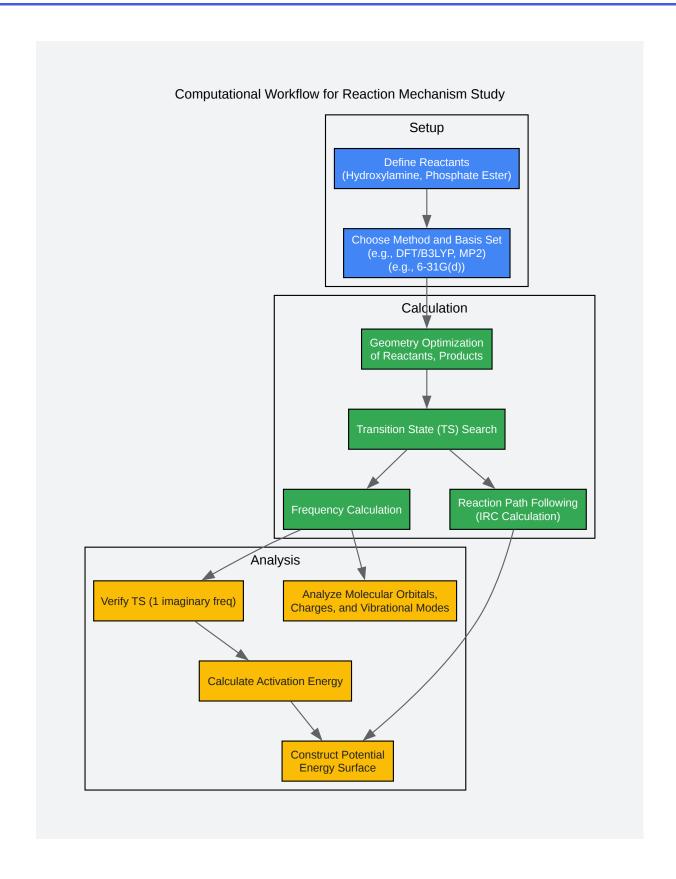




5.2. Basis Sets The choice of basis set is also crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G(d) and 6-311++G(3df, 3pd), are frequently used in these studies.[7] [8][9]

The following diagram outlines a typical workflow for a computational study of the reaction between hydroxylamine and a phosphate ester.





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Caption: A typical workflow for computational studies of reaction mechanisms.



Conclusion

Quantum mechanical studies have provided invaluable, atom-level insights into the behavior of hydroxylamine phosphate. They have clarified the crucial role of the zwitterionic tautomer in its reactivity, quantified the energetic barriers of competing reaction pathways, and provided a theoretical framework for interpreting spectroscopic data. This deep, molecular-level understanding is essential for professionals in drug development and biochemistry who are working to design novel therapeutic agents, understand enzymatic mechanisms, or develop efficient decontaminants for organophosphates. The continued application of advanced computational methods promises to further unravel the subtleties of this important chemical system.

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